3,5-Didemethoxy Piperlongumine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

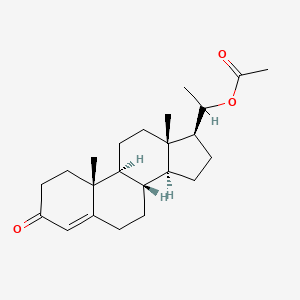

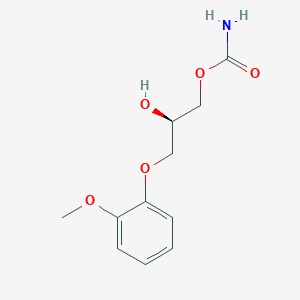

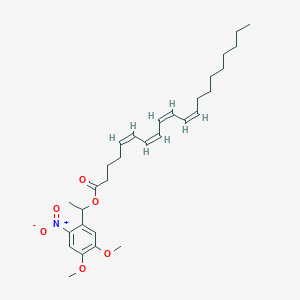

3,5-Didemethoxy Piperlongumine, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₁₅NO₃ and its molecular weight is 257.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Potential in Various Diseases

The compound piperlongumine, closely related to 3,5-Didemethoxy Piperlongumine, has been extensively studied for its chemopreventive and chemotherapeutic potential. This active component has shown effectiveness against a myriad of ailments, including cancer, neurodegenerative diseases, arthritis, melanogenesis, lupus nephritis, and hyperlipidemia. Its beneficial effects are attributed to its ability to modulate several signaling molecules like reactive oxygen species, kinases, proteasome, proto-oncogenes, transcription factors, cell cycle, inflammatory molecules, and cell growth and survival molecules. Furthermore, piperlongumine has been noted for its chemosensitizing properties, making drug-resistant cancer cells more susceptible to treatment (Prasad & Tyagi, 2016).

Anticancer Properties

Piplartine (piperlongumine) is a biologically active alkaloid/amide from peppers, including long pepper. It's recognized for its cytotoxic, genotoxic, antitumor, antiangiogenic, antimetastatic, and several other pharmacological activities. The anticancer property of piplartine is particularly promising, showing selective cytotoxicity against cancer cells through the induction of oxidative stress and exhibiting excellent oral bioavailability in animal models with only weak systemic toxicity (Bezerra et al., 2013).

Immunomodulatory and Neuromodulatory Properties

Piper longum Linn. has been historically utilized for its wide-ranging medicinal effects, including hepatoprotective, respiratory protective, neuroprotective, and cardio-protective activities. The herb is rich in phytochemicals, notably piperine and piperlongumine, offering therapeutic potential for diseases related to the respiratory, immune, digestive, and cardiovascular systems. Moreover, it's identified as a primary candidate for suppressing the growth of cancerous cells, with most studies indicating non-toxicity and suitability for treating various diseases (Sharma et al., 2022).

Mechanism of Action

Target of Action

3,5-Didemethoxy Piperlongumine, also known as Piperlongumine, is a natural product that exhibits potent activity against various types of cancer . It primarily targets major inflammatory signaling cascades, including MAPK , NF-κB , and JAK/STAT . These targets play a crucial role in regulating inflammation and cancer cell proliferation .

Mode of Action

Piperlongumine interacts with its targets by inhibiting their activity, leading to a decrease in the gene-protein expression of cyclooxygenase-inducible nitric oxide synthase and other inflammatory proteins . This interaction results in apoptosis, cell cycle arrest, and increased ROS generation .

Biochemical Pathways

The compound affects several biochemical pathways. It has a strong inhibitory effect on the MAPK pathway and ERK-mediated autophagy . It also impacts the NF-κB pathway and its downstream signaling cascade . These affected pathways lead to a decrease in the expression of anti-apoptotic proteins and an increase in the expression of pro-apoptotic proteins .

Pharmacokinetics

It has been suggested that the compound has high oral bioavailability and optimal exposure levels .

Result of Action

The action of Piperlongumine results in significant molecular and cellular effects. It leads to apoptosis and cell cycle arrest in cancer cells . Moreover, it efficiently deteriorates the protein activity of neutrophil elastase by regulating the endogenous ANXA1 gene expression, thereby lowering inflammation in the lungs and other bodily organs .

Action Environment

The action, efficacy, and stability of Piperlongumine can be influenced by various environmental factors. For instance, in vivo metabolism studies have shown that I-125 labeled Piperlongumine was expelled by the kidney soon post injection, so tumor targeting was achieved at 30 min post injection . .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

3,5-Didemethoxy Piperlongumine interacts with a family of proteins called TRP ion channels . It acts as an inhibitor of a type of TRP ion channel called TRPV2, which exists in many cell types .

Cellular Effects

This compound has been shown to inhibit cell proliferation and induce cellular apoptosis in various types of human cancer cells . It has been found to elevate cellular levels of reactive oxygen species (ROS) selectively in cancer cell lines .

Molecular Mechanism

This compound works by binding to and hindering the activity of a protein called TRPV2 . This protein is overexpressed in certain cancers in a way that appears to drive cancer progression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have a fast clearance and tumor targeting effect . It was found that I-125 labeled piperlongumine was expelled by the kidney soon after injection, achieving tumor targeting at 30 minutes post-injection .

Dosage Effects in Animal Models

In animal models, this compound has shown strong activity against glioblastoma, one of the least treatable types of brain cancer

Metabolic Pathways

It is known that it is involved in the cytochrome P450 family enzymes, which are responsible for the majority of drug metabolism in humans .

Subcellular Localization

It is known that it inhibits the nuclear translocation of certain proteins, suggesting that it may have effects on protein localization within cells .

Properties

IUPAC Name |

1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-19-13-8-5-12(6-9-13)7-10-15(18)16-11-3-2-4-14(16)17/h2,4-10H,3,11H2,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZMHSIBGMOVHF-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)N2CCC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(2-Ethoxy-2-oxoethyl)phenyl]acetate](/img/structure/B1146031.png)

![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)